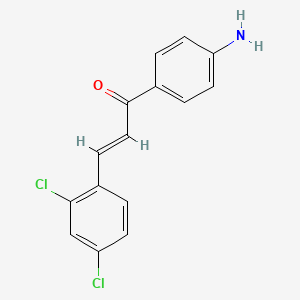

(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Description

“(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one” is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-aminophenyl group at the carbonyl end and a 2,4-dichlorophenyl group at the propenone terminus. Structural analyses, including X-ray crystallography, reveal a planar geometry with bond lengths and angles consistent with typical chalcone derivatives (e.g., C=O bond: ~1.23 Å; C=C bond: ~1.45 Å) . Quantum mechanical studies highlight its polarized electronic structure, which enhances interactions with biological targets like trypanothione reductase .

Properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-12-5-1-10(14(17)9-12)4-8-15(19)11-2-6-13(18)7-3-11/h1-9H,18H2/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGJIGYFRVSOSI-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.

Substitution: The amino and chloro groups on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of saturated ketones.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that chalcones possess anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of aminochalcone can effectively target cancer cells while sparing normal cells, thus presenting a promising avenue for cancer therapy .

2. Antimicrobial Properties

this compound exhibits broad-spectrum antimicrobial activity. It has been tested against various pathogens, including bacteria and fungi. The compound's mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic pathways .

3. Antiparasitic Effects

Recent studies have highlighted the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays demonstrated that it inhibits parasite proliferation effectively, showing comparable efficacy to standard treatments . The mechanism of action involves binding to critical proteins in the parasite's lifecycle, such as Cruzain and Trypanothione reductase, indicating a targeted therapeutic approach .

Synthesis and Characterization

The synthesis of this compound typically involves a reaction between 4-aminoacetophenone and 2,4-dichlorobenzaldehyde in the presence of sodium hydroxide. The process yields a yellow solid that can be purified through recrystallization from solvents like methanol and acetone . Characterization techniques such as X-ray crystallography have confirmed its structural integrity and intermolecular interactions .

Case Studies

Mechanism of Action

The mechanism of action of (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs): The 2,4-dichlorophenyl group enhances electrophilicity, improving binding to parasitic enzymes (e.g., trypanothione reductase) .

- Amino vs. Methoxy Substituents: The 4-aminophenyl group in the target compound provides stronger hydrogen-bonding capacity compared to methoxy derivatives, explaining its superior trypanocidal activity .

- Hybrid Systems : Incorporation of heterocycles (e.g., nitrofuran in ) or polyaromatics (e.g., anthracene in ) diversifies applications, from antimicrobials to photonic materials.

Electronic and Nonlinear Optical Properties

The 2,4-dichloro substitution in the target compound induces a larger dipole moment (μ = 5.2 D) than its 2,6-dichloro isomer (μ = 4.8 D), enhancing its nonlinear optical response . However, its nonlinear absorption coefficient (β = 0.09 × 10⁻¹⁰ m/W) is lower than anthracenyl-dichlorophenyl chalcones (β = 1.2 × 10⁻¹⁰ m/W), underscoring the role of extended π-systems in optical applications .

ADMET and Pharmacokinetic Profiles

The target compound exhibits a favorable ADMET profile:

Table 2: ADMET Comparison of Selected Chalcones

| Compound | LogP | Caco-2 Papp (×10⁻⁶ cm/s) | MPO Score |

|---|---|---|---|

| Target compound | 3.1 | 8.7 | 4.2 |

| (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 2.8 | 6.5 | 3.9 |

| (E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | 3.5 | 4.2 | 2.8 |

Notes

- Synthetic Accessibility : The target compound is synthesized via Claisen-Schmidt condensation, a cost-effective method shared with most chalcones .

- Structural Insights : X-ray studies confirm the (2E)-configuration, critical for maintaining planarity and bioactivity .

- Pharmacological Potential: While the compound’s trypanocidal activity is promising, in vivo efficacy and resistance studies are needed to advance preclinical development .

Biological Activity

(2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a trans double bond and two aromatic rings connected by an α,β-unsaturated carbonyl system. This article explores the biological activities of this compound, focusing on its anticancer, antimicrobial, and antiparasitic properties, supported by various studies and experimental data.

Chemical Structure and Properties

The compound's molecular formula is , and it features a planar configuration with a root mean square deviation of 0.062 Å. The presence of the double bond in a trans configuration is crucial for its biological activity . The compound exhibits significant intermolecular hydrogen bonding, which contributes to its stability in solid form .

Anticancer Activity

Chalcones are recognized for their potential anticancer properties. Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

A study conducted on A549 lung cancer cells revealed that this chalcone derivative reduced cell viability significantly when compared to untreated controls. The results showed a dose-dependent response, with higher concentrations leading to increased cytotoxicity. For instance:

- At 100 µM concentration, the compound reduced A549 cell viability to approximately 21.2% compared to controls (p < 0.0001) .

The mechanism underlying the anticancer effects involves the induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways. Chalcones like this one can interfere with the cell cycle and promote apoptotic pathways, making them candidates for further development in cancer therapeutics .

Antimicrobial Activity

Chalcones have also been studied for their antimicrobial properties. The compound has shown activity against various bacterial strains and fungi.

Bacterial Inhibition

In vitro assays demonstrated that this compound exhibits antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.

Fungal Activity

The compound has also been evaluated for antifungal properties against common pathogens such as Candida species. Results indicated that it could inhibit fungal growth effectively, suggesting its potential as an antifungal agent .

Antiparasitic Activity

Recent studies have highlighted the potential of this chalcone derivative in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi.

In Vitro Assays

In vitro tests showed that this compound inhibited the proliferation of trypomastigote forms of T. cruzi with an LC50 value comparable to standard treatments like Benznidazole . Molecular docking studies suggested that the compound interacts effectively with key proteins involved in the parasite's lifecycle.

Summary of Biological Activities

Q & A

Basic Questions

Q. What synthetic routes are recommended for (2E)-1-(4-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, and how can reaction parameters be optimized?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-aminoacetophenone and 2,4-dichlorobenzaldehyde. Key parameters include:

- Catalyst : Base catalysts (e.g., NaOH) in ethanol under reflux .

- Solvent : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates.

- Temperature : Maintain 60–80°C to accelerate keto-enol tautomerization while avoiding side reactions.

- Purification : Recrystallization from ethanol or column chromatography for high purity .

Q. Which spectroscopic and crystallographic techniques confirm the E-configuration and molecular geometry of this compound?

- Methodological Answer :

- XRD : Single-crystal X-ray diffraction unambiguously confirms the E-configuration and planar geometry via bond angles (C=C-C=O ~120°) and torsional parameters .

- NMR : H NMR coupling constants ( ≈ 15–16 Hz for α,β-unsaturated ketones) validate the trans (E) configuration .

- IR : Stretching frequencies for C=O (~1650 cm) and conjugated C=C (~1600 cm) confirm electronic delocalization .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity, and how are these validated experimentally?

- Methodological Answer :

- DFT Parameters : Use B3LYP/6-311++G(d,p) to compute HOMO-LUMO energies, ionization potential (), electron affinity (), and global electrophilicity () .

- Validation : Compare computed UV-Vis with experimental spectra (e.g., TD-DFT vs. UV-Vis absorption at ~350 nm) .

- Reactivity Descriptors : Chemical hardness () and softness () predict nucleophilic/electrophilic sites for functionalization .

Q. What experimental approaches evaluate the antimicrobial potential of this compound, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer :

- Assays : Agar well diffusion and microdilution (MIC) against Gram-positive/negative bacteria and fungi. Activity is quantified via inhibition zone diameter (mm) and MIC (µg/mL) .

- SAR Analysis : Compare substituent effects (e.g., electron-donating -NH vs. -OCH) on bioactivity using molecular docking (e.g., binding to microbial enzymes like DNA gyrase) .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?

- Methodological Answer :

- XRD Analysis : Identify hydrogen bonds (N–H⋯O=C) and π-π stacking (between aromatic rings) using Mercury software. These interactions enhance thermal stability and solubility .

- Thermogravimetry (TGA) : Correlate decomposition temperatures (e.g., ~250°C) with crystal packing density .

Q. How should discrepancies between computational predictions and experimental data be resolved?

- Methodological Answer :

- Cross-Validation : Test multiple DFT functionals (e.g., CAM-B3LYP, ωB97XD) and basis sets to reduce energy gaps .

- Experimental Replicates : Perform triplicate measurements (e.g., XRD, NMR) to minimize instrumental error .

- Statistical Analysis : Use RMSD (root mean square deviation) to quantify differences in bond lengths/angles between DFT and XRD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.